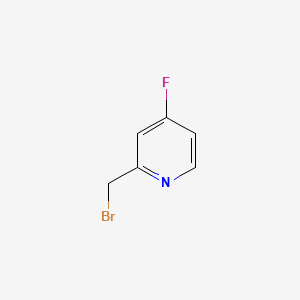

2-(Bromomethyl)-4-fluoropyridine

Description

Historical Context and Development

2-(Bromomethyl)-4-fluoropyridine (CAS 1227606-51-0) emerged as a specialized halogenated pyridine derivative in the early 21st century, driven by advances in regioselective halogenation techniques. While pyridine itself was first isolated in 1849, functionalization at specific positions became feasible only with modern synthetic methodologies. The compound’s development aligns with innovations in electrophilic aromatic substitution (EAS) and transition-metal-catalyzed reactions, which enabled precise installation of bromomethyl and fluorine groups at the 2- and 4-positions, respectively.

Early synthetic routes relied on multi-step sequences involving Zincke imine intermediates or phosphine-mediated halogenation. For example, the use of heterocyclic phosphines to direct halogenation at the 4-position provided a pathway to access 4-fluoropyridine scaffolds, which were subsequently functionalized at the 2-position via radical bromination or nucleophilic substitution. These methods addressed longstanding challenges in achieving regiocontrol for polyhalogenated pyridines, positioning this compound as a versatile intermediate in pharmaceutical synthesis.

Significance in Organic and Medicinal Chemistry

This compound plays a critical role in drug discovery due to its dual functionality:

- Bromomethyl Group : Serves as an electrophilic site for cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions, enabling carbon-carbon bond formation.

- Fluorine Substituent : Enhances metabolic stability and modulates electronic properties, improving drug bioavailability.

Key Applications:

- Ligand Synthesis : Used to prepare 2,2'-bipyridine ligands via Stille coupling, which are integral to organometallic catalysts.

- Pharmaceutical Intermediates : Facilitates the synthesis of Janus-type organoiridium complexes for optoelectronic materials and anticancer agents.

- Halogen Bonding Templates : Stabilizes iodine cations in halogenating reagents through [N−I−N]+ interactions.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅BrFN | |

| Molecular Weight | 190.01 g/mol | |

| Boiling Point | 198.9 ± 25.0 °C (predicted) | |

| Density | 1.6 ± 0.1 g/cm³ | |

| SMILES | FC1=CC(CBr)=NC=C1 |

Classification among Halogenated Pyridines

This compound belongs to the di-halogenated pyridine subclass, characterized by:

- Positional Isomerism : Bromomethyl (2-position) and fluorine (4-position) substituents create a meta-directing electronic profile, distinguishing it from ortho- or para-dominated analogs.

- Reactivity Hierarchy : The bromomethyl group exhibits higher electrophilicity than fluorine, enabling sequential functionalization.

Propriétés

IUPAC Name |

2-(bromomethyl)-4-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c7-4-6-3-5(8)1-2-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTIPYEPTPRTVBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857095 | |

| Record name | 2-(Bromomethyl)-4-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227606-51-0 | |

| Record name | 2-(Bromomethyl)-4-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions and Mechanism

-

Reagents : N-Bromosuccinimide (NBS) or molecular bromine (Br₂) with a radical initiator (e.g., azobisisobutyronitrile, AIBN).

-

Solvent : Carbon tetrachloride (CCl₄) or dichloromethane (DCM).

-

Temperature : 60–80°C under reflux.

The radical mechanism proceeds via hydrogen abstraction from the methyl group, followed by bromine radical addition. The fluorine atom’s electron-withdrawing effect enhances the stability of the intermediate radical, favoring regioselectivity.

Optimization and Yield

-

Purification : Column chromatography using silica gel with ethyl acetate/hexane eluent.

Data Table 1: Bromination of 4-Fluoro-2-picoline

| Parameter | Details |

|---|---|

| Starting Material | 4-Fluoro-2-picoline |

| Brominating Agent | NBS/AIBN or Br₂ |

| Solvent | CCl₄ or DCM |

| Temperature | 60–80°C |

| Reaction Time | 6–12 hours |

| Yield | 70–85% |

Nucleophilic Substitution of 4-Fluoro-2-(hydroxymethyl)pyridine

This method replaces a hydroxyl group with bromine using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The hydroxyl precursor, 4-fluoro-2-(hydroxymethyl)pyridine, is synthesized via reduction of a carboxylic acid or ester.

Synthetic Steps

-

Reduction : 4-Fluoro-2-pyridinecarboxylic acid is reduced to the alcohol using lithium aluminum hydride (LiAlH₄).

-

Bromination : The alcohol reacts with PBr₃ in anhydrous ether, yielding 2-(bromomethyl)-4-fluoropyridine.

| Parameter | Details |

|---|---|

| Starting Material | 4-Fluoro-2-pyridinecarboxylic acid |

| Reducing Agent | LiAlH₄ |

| Brominating Agent | PBr₃ |

| Solvent | Diethyl ether |

| Temperature | 0–25°C (stepwise) |

| Yield | 65–75% |

Diazotization and Fluorination of Aminopyridine Intermediates

Adapted from the synthesis of related bromofluoropyridines, this method involves:

-

Bromination : 2-Amino-4-fluoropyridine is brominated at the methyl position.

-

Diazotization : The amino group is converted to a diazonium salt using NaNO₂ and HBF₄.

-

Thermal Decomposition : The diazonium salt decomposes to yield the bromomethyl derivative.

Reaction Conditions

Data Table 3: Diazotization-Fluorination Method

| Parameter | Details |

|---|---|

| Starting Material | 2-Amino-4-fluoropyridine |

| Diazotization Reagents | NaNO₂, HBF₄ |

| Temperature | 0–5°C (diazotization) |

| Decomposition Temp | 20–25°C |

| Yield | 60–70% |

Palladium-catalyzed cross-coupling enables the introduction of a bromomethyl group. For example, Suzuki-Miyaura coupling between 4-fluoropyridine-2-boronic acid and bromomethyl reagents has been explored.

Limitations and Advancements

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

-

Recent Improvements : Use of bulky ligands to enhance selectivity.

Comparative Analysis of Methods

Data Table 4: Method Comparison

| Method | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| Bromination of Picoline | High yield, simplicity | Requires radical conditions | Industrial |

| Nucleophilic Substitution | Mild conditions | Multi-step synthesis | Lab-scale |

| Diazotization | Regioselective | Low yields | Limited |

| Cross-Coupling | Versatile | Costly catalysts | Research |

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Bromomethyl)-4-fluoropyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyridines.

Oxidation: The compound can be oxidized to form pyridine derivatives with different oxidation states.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed: The major products formed from these reactions include various substituted pyridines, pyridine oxides, and reduced pyridine derivatives, depending on the reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

2-(Bromomethyl)-4-fluoropyridine serves as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for the development of drugs targeting various diseases, particularly neurological and inflammatory conditions.

Case Study: Anticancer Activity

A series of derivatives based on this compound were evaluated for their anticancer properties against L1210 mouse leukemia cells. The results indicated potent inhibition of cell proliferation with IC50 values in the nanomolar range, demonstrating effective anticancer activity.

| Study | Target Organism | IC50 Values | Mechanism |

|---|---|---|---|

| Anticancer Activity | L1210 Mouse Leukemia Cells | Nanomolar range | Inhibition of cell proliferation |

Material Science

The compound is utilized in developing advanced materials, including polymers and liquid crystals. Its reactivity enables the synthesis of functionalized materials that can be employed in electronic and photonic applications.

Organic Synthesis

In organic synthesis, this compound acts as a valuable reagent due to its electrophilic bromomethyl group and nucleophilic fluorine atom. It facilitates the construction of complex molecular architectures through various coupling reactions.

Synthetic Routes

- Stille Coupling : this compound can react with bis(tributyltin) to synthesize 2,2'-bipyridine ligands.

- Sonogashira Coupling : This method allows for the formation of bis(pyridine) ligands with 1,2-ethynylbenzene.

Biological Studies

The compound is also significant in biological studies as a building block for synthesizing biologically active molecules. It aids in studying enzyme inhibitors and receptor ligands.

Case Study: Antimicrobial Properties

Research has shown that derivatives of this compound exhibit significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were reported as low as 0.25 µg/mL.

| Study | Target Organism | MIC Values | Mechanism |

|---|---|---|---|

| Antimicrobial Activity | Various Gram-positive Bacteria | 0.25 µg/mL | Antibacterial activity |

Mécanisme D'action

The mechanism of action of 2-(Bromomethyl)-4-fluoropyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into the pyridine ring.

Comparaison Avec Des Composés Similaires

4-(Bromomethyl)-2-chloro-3-fluoropyridine

Molecular Formula : C₆H₄BrClFN

Molecular Weight : 224.46 g/mol

CAS Number : 1227585-77-4

- Structural Differences : Contains a chlorine atom at position 2 and fluorine at position 3, compared to fluorine at position 4 in the target compound.

- However, steric hindrance from the 2-chloro substituent may reduce reaction rates in bulky nucleophilic environments.

2-(Bromomethyl)-4-(pentafluoroethyl)-6-(trifluoromethyl)pyridine

Molecular Formula : C₉H₄BrF₈N

Molecular Weight : 358.03 g/mol

CAS Number : 1208079-78-0

- Structural Differences : Features a pentafluoroethyl (-CF₂CF₃) group at position 4 and a trifluoromethyl (-CF₃) group at position 4.

- Electronic Effects : The electron-deficient aromatic ring due to multiple fluorinated groups may reduce nucleophilic substitution reactivity compared to 2-(Bromomethyl)-4-fluoropyridine.

- Applications : High fluorination increases lipophilicity, making it suitable for materials science or agrochemicals where environmental stability is critical .

4-Bromo-2-fluoropyridine

Molecular Formula : C₅H₃BrFN

Molecular Weight : 191.99 g/mol

CAS Number : 128071-98-7

- Structural Differences : Bromine at position 4 and fluorine at position 2, lacking the bromomethyl group.

- Reactivity : The bromine atom serves as a leaving group in aromatic substitution reactions, whereas the absence of a bromomethyl group limits its utility in alkylation.

- Applications : Primarily used in Suzuki-Miyaura couplings to generate biaryl structures .

5-Bromo-4-fluoropyridin-2-amine

Molecular Formula : C₅H₄BrFN₂

Molecular Weight : 206.00 g/mol

CAS Number : 944401-69-8

- Structural Differences: Amino group (-NH₂) at position 2 and bromine at position 5.

- Reactivity: The amino group enhances nucleophilicity, enabling participation in condensation or cyclization reactions, unlike the electrophilic bromomethyl group in the target compound.

- Applications: Potential precursor for antitumor or antiviral agents due to the amino-bromo synergy .

Comparative Data Table

Key Research Findings

- Reactivity Trends : The bromomethyl group in this compound enables efficient alkylation, as demonstrated in the synthesis of lanthanide complex ligands . In contrast, bromine in 4-bromo-2-fluoropyridine participates in aromatic cross-coupling but lacks alkylation utility .

Activité Biologique

2-(Bromomethyl)-4-fluoropyridine is a halogenated pyridine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound serves as a versatile building block in the synthesis of various bioactive molecules, including potential pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, summarizing its mechanisms of action, applications in research, and relevant case studies.

The molecular formula for this compound is , with a molecular weight of approximately 189.02 g/mol. The compound features a bromomethyl group at the 2-position and a fluorine atom at the 4-position of the pyridine ring, contributing to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHBrFN |

| Molecular Weight | 189.02 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its electrophilic bromomethyl group, which is highly reactive towards nucleophiles. This reactivity enables the compound to participate in various chemical reactions, leading to the formation of more complex structures with potential therapeutic effects. The compound's mechanism involves:

- Nucleophilic Substitution Reactions : The bromomethyl group can be substituted by nucleophiles such as amines or thiols, facilitating the synthesis of derivatives with enhanced biological activity.

- Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit specific enzymes, including those involved in cancer pathways.

Biological Activity

Research has demonstrated several biological activities associated with this compound and its derivatives:

- Antimicrobial Activity : Studies have shown that derivatives exhibit significant antibacterial properties against strains such as Escherichia coli. For instance, one study reported that certain pyridine derivatives achieved biofilm inhibition rates exceeding 90% against bacterial strains .

- Anticancer Potential : In the search for dual inhibitors targeting c-Met and VEGFR-2, derivatives of pyridine compounds have shown promising results in cell proliferation assays. Notably, compounds derived from similar structures exhibited IC50 values as low as 0.11 μM against c-Met, indicating strong potential for cancer therapy .

- Anti-Thrombolytic Activity : Some studies have highlighted anti-thrombolytic properties among pyridine derivatives, suggesting that structural modifications can enhance their efficacy against clot formation .

Case Studies

Several research studies have focused on exploring the biological activities of this compound derivatives:

- Study on Antimicrobial Properties : A series of synthesized pyridine derivatives were evaluated for their antibacterial activities, revealing that modifications in substituents significantly influenced their efficacy against E. coli. Compounds with bulky groups displayed enhanced activity due to increased interaction with bacterial membranes .

- Cancer Inhibition Assays : In a study aimed at developing dual inhibitors for cancer treatment, derivatives were synthesized and tested for their ability to inhibit c-Met and VEGFR-2 pathways. The results indicated that these compounds could effectively reduce cell proliferation in vitro, supporting their potential use in cancer therapies .

Q & A

Q. What are the recommended synthetic routes for 2-(Bromomethyl)-4-fluoropyridine, and how can reaction conditions be optimized?

The compound is synthesized via bromination of 4-fluoro-2-methylpyridine using brominating agents (e.g., NBS or Br₂) in solvents like acetic acid under controlled temperatures (40–60°C). Optimization involves adjusting stoichiometry, solvent polarity, and reaction time to minimize side products. For example, highlights a one-step synthesis from 4-fluoro-2-methylpyridine using tBu-DO3A, followed by deprotection. Comparative studies with similar brominated pyridines suggest that flow reactors improve scalability and selectivity .

Q. What analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

- NMR (¹H, ¹³C, ¹⁹F) : To confirm substitution patterns and fluorine integration. For example, axial/equatorial conformers in fluorinated piperidines (derived from fluoropyridines) are distinguished via coupling constants .

- Mass spectrometry : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- IR spectroscopy : To detect functional groups like C-Br (~500–600 cm⁻¹) and C-F (~1100–1250 cm⁻¹). Cross-referencing with databases like PubChem ensures consistency .

Q. What safety protocols are critical when handling this compound?

- Eye/Skin Exposure : Flush eyes with water for 15 minutes; wash skin with soap and water. Remove contaminated clothing immediately .

- Toxicity Data : Limited toxicological studies exist, so assume acute toxicity. Use PPE (gloves, goggles) and work in a fume hood. Disposal should follow hazardous waste guidelines .

Advanced Research Questions

Q. How does the fluoropyridine ring influence the stability of this compound during hydrogenation or catalytic reactions?

The 4-fluoro group destabilizes intermediates during hydrogenation, leading to hydrodefluorination byproducts. For example, shows that 4-fluoropyridine derivatives undergo defluorination under hydrogenation, requiring optimized catalysts (e.g., Pd/C with H₂ at low pressures) to preserve the fluorine substituent. Computational studies on transition states may clarify mechanistic pathways .

Q. What strategies resolve contradictions in reported synthetic yields or spectral data across studies?

- Yield Discrepancies : Variability arises from solvent purity, brominating agent activity, or temperature control. Reproduce methods with strict inert conditions (e.g., N₂ atmosphere) .

- Spectral Mismatches : Cross-validate NMR data with derivatives (e.g., comparing this compound with 2-(Chloromethyl)-4-fluoropyridine) to identify positional effects .

Q. How can this compound serve as a building block for bioactive or luminescent probes?

- Medicinal Chemistry : The bromomethyl group enables alkylation of nucleophiles (e.g., thiols, amines) to create drug candidates. demonstrates its use in synthesizing terbium(III)-based optical probes for biochemical imaging.

- Material Science : Fluorine enhances lipophilicity and metabolic stability in lead compounds. Derivatives have been explored as kinase inhibitors or PET tracers .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution (SN2) reactions?

- DFT Calculations : Model transition states to predict regioselectivity. For example, the bromomethyl group’s electrophilicity is influenced by the electron-withdrawing fluorine, favoring SN2 at the methyl position.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing charged intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.